Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate
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Overview
Description
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and salicylaldehyde.
Formation of Benzofuran Ring: The key step involves the cyclization of the starting materials to form the benzofuran ring.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)benzofuran-3-carboxylate
- Methyl 2-(4-chlorophenyl)benzofuran-3-carboxylate
- Methyl 2-(4-nitrophenyl)benzofuran-3-carboxylate
Uniqueness
Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C17H14O4 |
---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-15(17(18)20-2)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 |
InChI Key |
ZLSZJJJWVPQANC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)OC |
Origin of Product |
United States |
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